

RAF265 mechanism of action

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Compound Focus: Raf265

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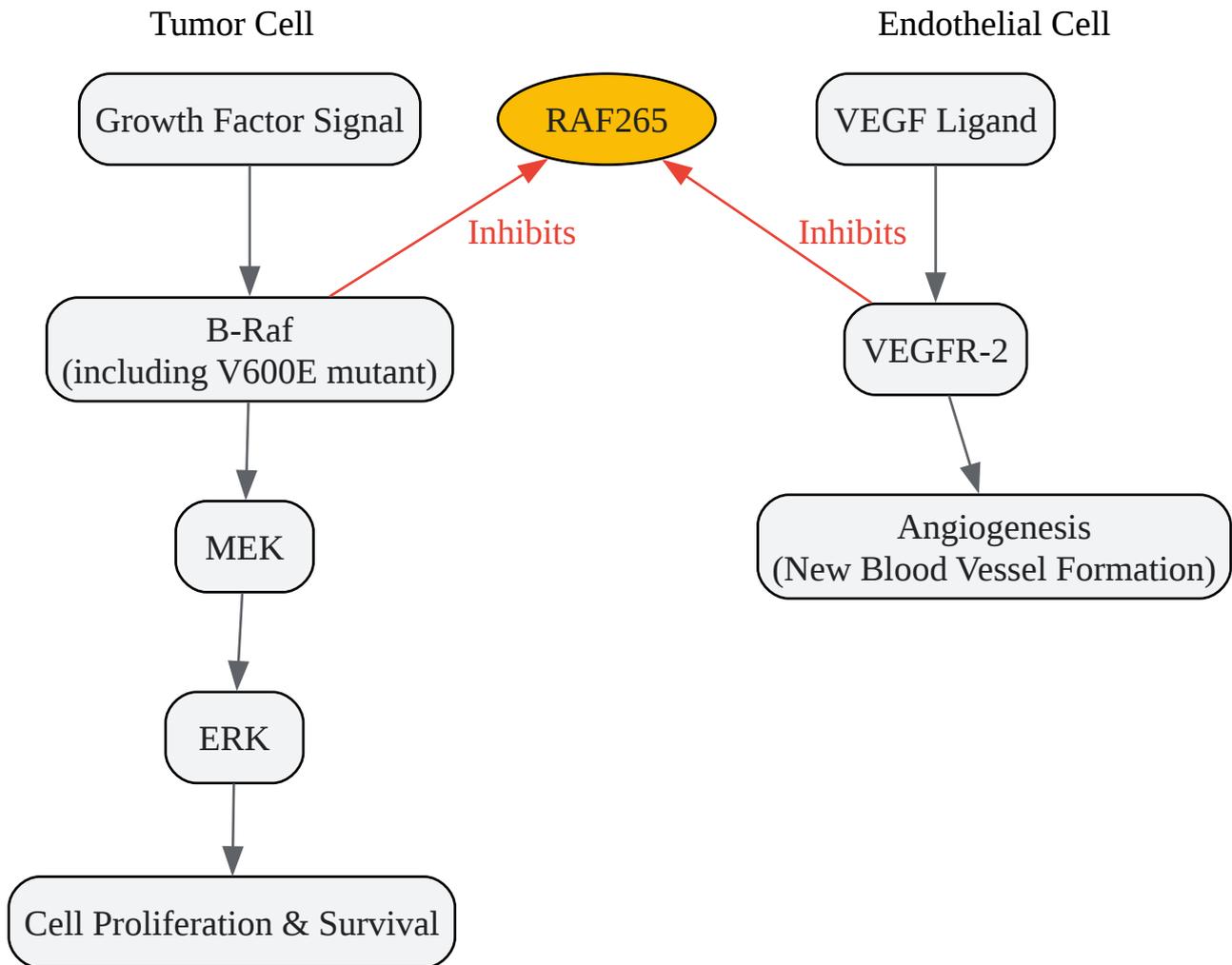
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Core Mechanism of Action

RAF265 exerts its effects through two primary mechanisms as shown in the table below.

| Mechanism | Target Kinases | Key Biological Consequences |
|--------------------------------------|---|--|
| Inhibition of MAPK Signaling Pathway | B-Raf (wild-type and V600E mutant), C-Raf [1] [2] [3] | Reduces proliferation & induces apoptosis in tumor cells [4] [2] [5] |
| Anti-angiogenic Activity | VEGFR-2 [4] [2] [3] | Disrupts formation of new tumor blood vessels [4] |

The following diagram illustrates how **RAF265** simultaneously targets the MAPK pathway in tumor cells and VEGFR2 on endothelial cells to achieve its anti-tumor effects.



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Quantitative Biochemical & Cellular Activity

The potency of **RAF265** against its primary targets has been quantified in various biochemical and cellular assays.

Table 1: Biochemical Inhibition of Kinase Targets

| Target Kinase | IC ₅₀ / EC ₅₀ | Assay Type |
|-----------------|-------------------------------------|-------------|
| B-Raf V600E | 0.5 nM [1] | Biochemical |
| B-Raf V600E | 3 nM [2] | Biochemical |
| Wild-Type B-Raf | 70 nM [1] | Biochemical |
| C-Raf | 19 nM [1] | Biochemical |
| VEGFR2 | 30 nM (EC ₅₀) [2] | Cell-free |

Table 2: Cellular Activity in Mutant B-Raf Models

| Cell Line / Model | Assay Readout | IC ₅₀ / Result |
|----------------------------|-----------------------------|---------------------------|
| SK-MEL-28 (Melanoma) | Cell Proliferation | 0.16 µM [2] |
| SK-MEL-28 (Melanoma) | pERK Inhibition | 0.14 µM [1] [2] |
| A375 (Melanoma) | pERK Inhibition | 0.04 µM [2] |
| A375M Xenograft (Mouse) | Tumor Regression | 100 mg/kg, po, q2d [2] |
| Patient-derived Xenografts | Tumor Growth Reduction >50% | 7 of 17 models (41%) [5] |

Key Experimental Evidence & Protocols

The anti-tumor efficacy and mechanisms of **RAF265** have been validated through multiple preclinical experimental models.

Table 3: Summary of Key Preclinical Studies

| Disease Model | Key Findings | Reference |
|--------------------------------------|--|-----------|
| Melanoma (Patient-Derived Xenograft) | 41% of tumors (7/17) showed >50% growth inhibition; response in both BRAF mutant and wild-type tumors, associated with reduced pMEK and proliferation (Ki-67) [5]. | [5] |
| Colorectal Cancer (CRC) *In Vivo* | Raf265 (0.2 mg/kg, IP twice weekly) reduced subcutaneous tumor weight by ~50% in HT29 and HCT116 xenografts; demonstrated anti-angiogenic effect (reduced CD31) [6]. | [6] |
| Targeting Cancer Stem Cells (CSCs) | In 5FU-resistant CRC, combination of Raf265 and 5FU reduced CD26+ CSC population and self-renewal; Raf265 alone showed efficacy against 5FU-resistant cells [6]. | [6] |

Experimental Protocol: Evaluating Efficacy in a Colorectal Cancer Xenograft Model

This method is commonly used to assess the *in vivo* anti-tumor activity of compounds like **RAF265** [6].

- **Cell Line & Animal Preparation:** Select human colorectal cancer cell lines (e.g., HT29, HCT116). Culture cells and harvest them for injection.
- **Tumor Inoculation:** Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).
- **Randomization & Dosing:** When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups. Administer **RAF265** via intraperitoneal injection at the desired dose (e.g., 0.2 mg/kg) twice weekly.
- **Tumor Monitoring:** Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** After the treatment period (e.g., 16 weeks), euthanize animals and harvest tumors. Weigh the tumors and compare the average tumor weight between control and treatment groups. Tumor tissue can be further analyzed by immunohistochemistry for pharmacodynamic markers like pERK, Ki-67 (proliferation), and CD31 (angiogenesis).

Research Status and Context

RAF265 advanced to a Phase I/II clinical trial for patients with locally advanced or metastatic melanoma [7] [8]. The Phase II portion of the trial was later cancelled [7] [8], and the drug remains an investigational compound.

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